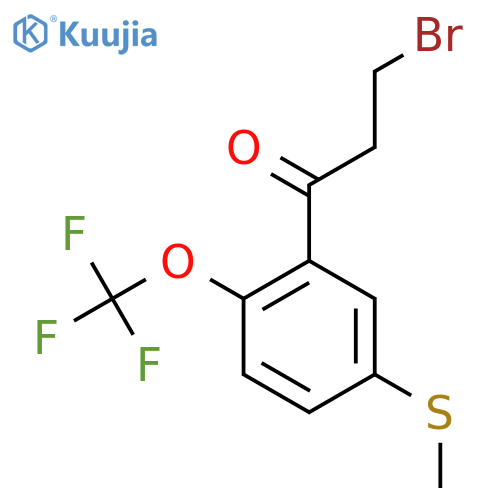Cas no 1806704-32-4 (3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one)

1806704-32-4 structure
商品名:3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one
CAS番号:1806704-32-4
MF:C11H10BrF3O2S
メガワット:343.160111904144
CID:4972598
3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one
-
- インチ: 1S/C11H10BrF3O2S/c1-18-7-2-3-10(17-11(13,14)15)8(6-7)9(16)4-5-12/h2-3,6H,4-5H2,1H3
- InChIKey: CFERNAUITIWIRM-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=C(C=CC=1OC(F)(F)F)SC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 286
- トポロジー分子極性表面積: 51.6
- 疎水性パラメータ計算基準値(XlogP): 4
3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022864-1g |
3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one |
1806704-32-4 | 97% | 1g |
1,445.30 USD | 2021-06-24 | |
| Alichem | A013022864-250mg |
3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one |
1806704-32-4 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
| Alichem | A013022864-500mg |
3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one |
1806704-32-4 | 97% | 500mg |
782.40 USD | 2021-06-24 |
3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1806704-32-4 (3-Bromo-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one) 関連製品
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
